N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
1,2,3-Thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring, combined with the chlorophenyl and methyl groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
1,2,3-Thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its anticonvulsant and antimicrobial activities.
1,2,4-Triazole: Exhibits antifungal and anticancer properties.
Benzothiazole: Used in the development of anticancer and antimicrobial agents.
Uniqueness
1,2,3-Thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- stands out due to its unique combination of the thiadiazole ring with chlorophenyl and methyl groups, which enhances its biological activity and specificity . Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance.
Properties
CAS No. |
69636-12-0 |
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Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) |
InChI Key |
NZCRHQAZNTZSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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